![molecular formula C9H12ClN3O3 B11863971 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)
3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is a heterocyclic compound that features an oxadiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminofurazans with 1,3-diketones in the presence of hydrochloric acid . The reaction conditions often include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to oxadiazolo-pyridine compounds. For instance, a study synthesized new derivatives of 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The results indicated significant antimicrobial activity for several synthesized compounds, suggesting that modifications in the oxadiazole structure can enhance efficacy against microbial strains .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibitions ranged from 51.88% to 86.61%, indicating promising anticancer activity that warrants further exploration of its structural analogs .
Mitochondrial Uncoupling and Metabolic Disease Treatment
Research has also focused on the role of oxadiazolo-pyridine derivatives in mitochondrial uncoupling. For example, compounds like SHM115 have shown potential in increasing energy expenditure and reducing body fat mass in animal models. This property suggests a possible application in treating metabolic diseases such as obesity . The mechanism involves enhancing cellular respiration by dissipating the proton motive force across mitochondrial membranes.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Studies have systematically varied substituents on the oxadiazole ring and analyzed their effects on biological activity. For instance, modifications in the 6-position of oxadiazolo-pyridine derivatives have been linked to enhanced mitochondrial uncoupling effects and improved pharmacokinetic profiles .
Synthesis and Characterization
The synthesis of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride typically involves reactions with various anhydrides and hydrazides. Characterization techniques such as NMR spectroscopy, FTIR spectroscopy, and mass spectrometry are employed to confirm the structures of synthesized compounds and assess their purity .
- Antimicrobial Evaluation : In a study evaluating new oxadiazol derivatives for antimicrobial properties, several compounds exhibited significant antibacterial effects against common pathogens using disc diffusion methods .
- Anticancer Activity : A specific derivative demonstrated strong inhibition rates against multiple cancer cell lines during in vitro assays, indicating its potential as an anticancer agent .
- Mitochondrial Uncoupling : In animal studies, certain derivatives were shown to effectively increase energy expenditure and reduce obesity-related metrics in diet-induced models .
Mechanism of Action
The mechanism of action of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-Oxadiazole Derivatives: Similar in structure but with different electronic properties due to the arrangement of atoms.
Uniqueness
3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazole derivatives may not be suitable .
Biological Activity
3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 3-aminofurazans with 1,3-diketones in the presence of hydrochloric acid. The molecular formula is C9H12ClN3O3 with a molecular weight of 245.66 g/mol. Its IUPAC name is 2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid; hydrochloride.
Property | Value |
---|---|
Molecular Formula | C9H12ClN3O3 |
Molecular Weight | 245.66 g/mol |
IUPAC Name | 2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid; hydrochloride |
InChI | InChI=1S/C9H11N3O3.ClH/c10-8(9(13)14)4-6-1-2-12-7(3-6)5-11-15-12;/h1-3,5,8,11H,4,10H2,(H,13,14);1H |
Biological Activity
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities. Notably:
- Antioxidant Activity : Studies have shown that oxadiazole derivatives can act as antioxidants. For example, a related compound demonstrated significant antioxidant activity measured through various assays including the CUPRAC (cupric acid-reducing antioxidant capacity) assay .
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes such as cholinesterases and glucosidases. These properties are crucial for developing therapeutic agents targeting metabolic diseases and neurodegenerative disorders .
- Anticancer Properties : Preliminary studies indicate that oxadiazole derivatives can exhibit anticancer effects. For instance, compounds similar to 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride have been tested against pancreatic cancer cell lines (PANC-1), showing significant cytotoxicity and apoptotic signaling pathways activation .
The mechanism of action involves the binding of the compound to specific molecular targets such as enzymes or receptors. This interaction modulates their activity and leads to various biological effects. The exact pathways can vary based on the biological system involved and the specific application being studied.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Antioxidant and Enzyme Inhibition Study : A study highlighted the antioxidant capabilities and enzyme inhibitory effects of oxadiazole compounds. It demonstrated significant inhibition of glucosidase activity which is relevant for diabetes management .
- Anticancer Efficacy : Research involving pancreatic cancer cell lines showed that certain oxadiazole derivatives could induce apoptosis through specific signaling pathways. This suggests potential utility in cancer therapeutics .
Properties
Molecular Formula |
C9H12ClN3O3 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11N3O3.ClH/c10-8(9(13)14)4-6-1-2-12-7(3-6)5-11-15-12;/h1-3,5,8,11H,4,10H2,(H,13,14);1H |
InChI Key |
XDRNSPYYTIKZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CNO2)C=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.